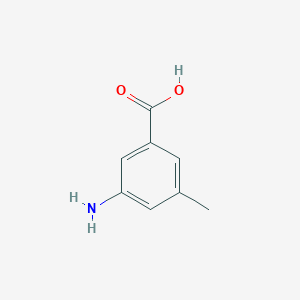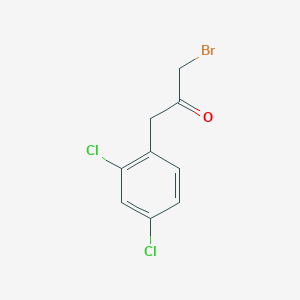
1-Propylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propylpiperidin-3-amine, also known as 3-PPP, β-CPP, or PAL-287, is a synthetic compound that belongs to the piperidine class of chemicals. It has a CAS Number of 51388-02-4 and a molecular weight of 142.24 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 1-Propylpiperidin-3-amine is represented by the linear formula C8 H18 N2 . The Inchi Code is 1S/C8H18N2/c1-2-5-10-6-3-4-8(9)7-10/h8H,2-7,9H2,1H3 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .It is a liquid at room temperature . The storage temperature is -20 degrees Celsius .
Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in the pharmaceutical industry, and 1-Propylpiperidin-3-amine serves as a key intermediate in their synthesis. These derivatives are present in more than twenty classes of pharmaceuticals and are essential for creating a variety of biologically active compounds .
Pharmacological Applications
The piperidine moiety, which includes 1-Propylpiperidin-3-amine, is significant in the discovery and biological evaluation of potential drugs. It’s involved in the development of medications with various pharmacological activities, such as antihypertensive, analgesic, anti-inflammatory, and antipsychotic properties .
Anticancer Research
Piperidine derivatives, including those synthesized from 1-Propylpiperidin-3-amine, are being explored for their anticancer properties. They are utilized in the design of compounds that may inhibit cancer cell growth and metastasis .
Antimicrobial and Antifungal Agents
Research into 1-Propylpiperidin-3-amine derivatives also extends to antimicrobial and antifungal applications. These compounds are studied for their potential to combat a variety of microbial and fungal pathogens .
Neurodegenerative Disease Treatment
Compounds derived from 1-Propylpiperidin-3-amine are being investigated for their potential use in treating neurodegenerative diseases like Alzheimer’s. Their ability to interact with neurological pathways makes them candidates for drug development in this field .
Bioavailability Enhancement
1-Propylpiperidin-3-amine derivatives can act as bio-enhancers, improving the bioavailability of drugs across membranes. This application is crucial for increasing the effectiveness of pharmaceuticals by enhancing their absorption and action within the body .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-propylpiperidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-5-10-6-3-4-8(9)7-10/h8H,2-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTMBWZGZFPDLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594097 |
Source


|
| Record name | 1-Propylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51388-02-4 |
Source


|
| Record name | 1-Propyl-3-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51388-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)





![2-{1,4-Dioxaspiro[4.5]decan-8-yl}acetaldehyde](/img/structure/B1289585.png)


![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289592.png)


![1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1289602.png)
